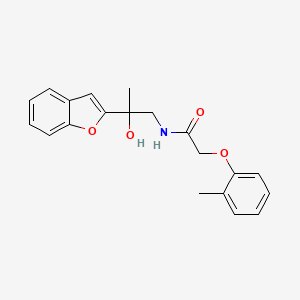
2-(3-(3-chlorophenyl)ureido)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(3-chlorophenyl)ureido)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide, also known as CTUC, is a synthetic compound that has been widely used in scientific research due to its potential therapeutic applications. This molecule belongs to the class of thiazole derivatives and has been shown to exhibit promising biological activity against various diseases.
Aplicaciones Científicas De Investigación
Antiviral Activity
The indole derivatives, which share structural similarities with the compound , have been reported to exhibit antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . The presence of the chlorophenyl group in the compound could potentially enhance its binding affinity to viral proteins, thereby increasing its antiviral efficacy.
Anti-inflammatory and Analgesic Properties
Compounds with an indole nucleus, similar to the one in our compound, have demonstrated anti-inflammatory and analgesic activities . The combination of the thiazole and thiophene rings in the compound could be explored for their potential to reduce inflammation and pain in various medical conditions.
Anticancer Applications
Thiazole derivatives have been synthesized and studied for their cytotoxicity against human tumor cell lines . The compound’s unique structure, incorporating both thiazole and thiophenyl groups, may contribute to its ability to target and inhibit cancer cell growth.
Antimicrobial Effects
Indole derivatives are known for their antimicrobial properties, which include actions against bacteria and fungi . The compound’s structural features could be optimized to enhance its antimicrobial activity, making it a candidate for the development of new antibiotics.
Material Science Applications
Thiophene derivatives are utilized in material science, particularly in the development of organic semiconductors and organic light-emitting diodes (OLEDs) . The thiophenyl component of the compound could be valuable in creating advanced materials with specific electronic properties.
Plant Hormone Analogues
Indole-3-acetic acid is a plant hormone derived from tryptophan. Derivatives of indole, like our compound, could mimic this hormone’s effects, influencing plant growth and development .
Antidiabetic Potential
Indole scaffolds are found in various synthetic drug molecules with antidiabetic properties . The compound could be investigated for its potential to interact with biological targets relevant to diabetes management.
Neuropharmacological Activity
Thiophene derivatives have been used in the synthesis of drugs that act as voltage-gated sodium channel blockers . The compound’s structure could be explored for its potential use in treating neurological disorders.
Propiedades
IUPAC Name |
2-[(3-chlorophenyl)carbamoylamino]-N-(thiophen-2-ylmethyl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O2S2/c17-10-3-1-4-11(7-10)19-15(23)21-16-20-13(9-25-16)14(22)18-8-12-5-2-6-24-12/h1-7,9H,8H2,(H,18,22)(H2,19,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOQJCUHBLLZQPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NC2=NC(=CS2)C(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(3-chlorophenyl)ureido)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2850036.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide](/img/structure/B2850038.png)
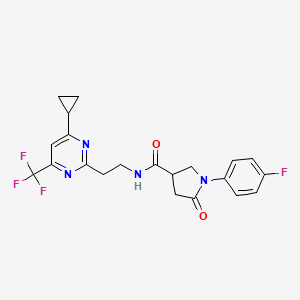
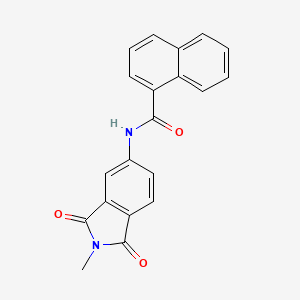
![2-{Methyl[4-(trifluoromethyl)pyridin-2-yl]amino}cyclobutan-1-ol](/img/structure/B2850044.png)
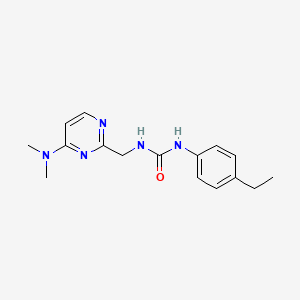

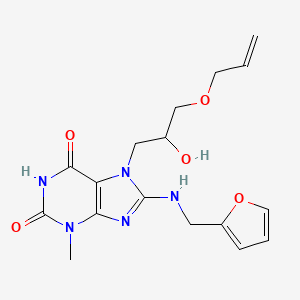
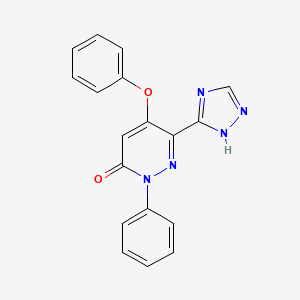
![4-Ethyl-6-[4-(6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2850051.png)
